molecular formula C17H19N3O3S2 B2401309 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097933-38-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2401309
CAS No.: 2097933-38-3
M. Wt: 377.48
InChI Key: NYKZRIXLZAGSDN-UHFFFAOYSA-N
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Description

The compound N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide features a unique hybrid structure combining a 2,3'-bithiophene moiety, an ethyl-substituted 2,3-dioxopiperazine ring, and a carboxamide linker (Figure 1). The 2,3-dioxopiperazine core is synthesized via condensation reactions under optimized conditions, achieving a yield of 74.38% through orthogonal experimental design . The bithiophene group, linked via an ethyl chain, introduces π-conjugation and electronic properties critical for interactions in biological or materials science applications . The carboxamide group serves as a versatile pharmacophore, often enhancing binding affinity and selectivity in medicinal compounds .

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-2-19-8-9-20(16(22)15(19)21)17(23)18-7-5-13-3-4-14(25-13)12-6-10-24-11-12/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZRIXLZAGSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of 2-halo thiophenes under palladium-catalyzed conditions. For example, 2-bromo-3-thiophene can be coupled with 2-thiophene boronic acid using a Suzuki coupling reaction.

    Attachment to the Piperazine Ring: The bithiophene moiety is then linked to a piperazine ring through an ethyl spacer. This can be achieved by reacting the bithiophene derivative with an ethyl bromide derivative of piperazine.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The ethyl spacer can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine/Carboxamide Derivatives

5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c)
  • Structure: Features a piperazine ring substituted with a 2,3-dichlorophenyl group and a pentanamide chain connected to a quinoline moiety.
  • Key Differences : Unlike the target compound, this analog lacks the dioxopiperazine core and bithiophene group. Its piperazine is linked via a longer aliphatic chain, which may reduce rigidity and affect receptor binding kinetics.
  • Pharmacological Relevance : Piperazine derivatives are common in dopamine receptor ligands, but the absence of the dioxo group and bithiophene may limit electronic interactions .
N-(3-Fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides
  • Structure : Contains a piperazine ring with a 2,3-dichlorophenyl substituent and a carboxamide-linked aryl group.
  • Key Findings : The carboxamide linker is critical for dopamine D3 receptor (D3R) selectivity. Removal of the carbonyl group reduces D3R affinity by >100-fold, highlighting the necessity of the carboxamide moiety .
  • Comparison : The target compound’s ethyl-dioxopiperazine core may offer enhanced metabolic stability compared to simple piperazine analogs, while its bithiophene group could enable π-π stacking interactions absent in these derivatives.

Bithiophene-Containing Compounds

7,14-Bis(5-bromothiophen-2-yl)diindolo[3,2,1-de:3',2',10-ij][1,5]naphthyridine-6,13-dione (BAI2)
  • Structure : A polymeric near-infrared emitter with bay-annulated indigo and bromothiophene units.
  • Key Differences : While both compounds incorporate bithiophene, BAI2 is designed for optoelectronic applications, whereas the target compound’s bithiophene-ethyl chain likely serves as a hydrophobic anchor or conjugation platform in biological systems.

Carboxamide/Hydrazide Derivatives

(E)-N’-(2,4-Dichlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide
  • Structure : A pyrazole carbohydrazide with a dichlorobenzylidene substituent.
  • The dioxopiperazine ring in the target compound also introduces additional hydrogen-bond acceptors .
N′-[(1E)-1-(Biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • Structure : Features a pyrazole core with a biphenyl-ethylidene carbohydrazide group.
  • The bithiophene group may enhance lipophilicity compared to the biphenyl moiety .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological/Material Role Reference
Target Compound 2,3-Dioxopiperazine Bithiophene-ethyl, carboxamide Undisclosed (hypothetical receptor binding)
11c (Piperazine analog) Piperazine 2,3-Dichlorophenyl, pentanamide Dopamine receptor modulation
N-(3-Fluoro-4-...)arylcarboxamides Piperazine 2,3-Dichlorophenyl, carboxamide D3R selectivity (>1000-fold)
BAI2 (Bithiophene polymer) Diindolonaphthyridine Bromothiophene Near-infrared emitter

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C17H19N3O4S2
  • Molecular Weight : 393.48 g/mol

This compound features a bithiophene moiety, which is significant for its electronic properties, and a dioxopiperazine structure that may contribute to its biological effects.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to arise from several mechanisms:

  • Redox Activity : The presence of sulfur in the piperazine structure allows for redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
  • Protein Interaction : The compound may interact with specific proteins or enzymes due to its structural features, influencing various cellular pathways and potentially leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of piperazine compounds exhibit antimicrobial activity, which may extend to this specific compound.

Anticancer Activity

A series of studies have evaluated the anticancer properties of related compounds in the piperazine class. For instance, epidithiodiketopiperazines (ETPs), which share structural similarities with our compound, have shown potent cytotoxic effects against various human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for ETPs have been documented as low as 0.09 nM against HeLa cells .

CompoundCell LineIC50 (nM)
ETP (+)-4HeLa (cervical carcinoma)0.09
ETP (+)-4U-937 (histiocytic lymphoma)0.18
ETP (+)-4MCF7 (breast carcinoma)1.65

These findings suggest that similar mechanisms may be at play for this compound.

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial properties. For example, studies have shown that thiophene-containing compounds can exhibit significant antibacterial activity against various pathogens. The unique structural characteristics of this compound may enhance its interaction with microbial membranes or enzymes necessary for bacterial survival.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study focused on the synthesis and evaluation of similar piperazine derivatives found that modifications to the piperazine ring could significantly enhance cytotoxicity against cancer cell lines . This suggests that this compound may also be optimized for increased efficacy.
  • Mechanistic Insights : Research indicates that the polysulfide bridge in related ETPs plays a crucial role in their bioactivity through disulfide exchange reactions with cellular thiols . Understanding these interactions could provide insights into how our compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide, and how are they addressed methodologically?

  • The compound’s synthesis involves multi-step reactions with regioselective coupling of the bithiophene moiety and functionalization of the piperazine-dioxo core. Challenges include controlling steric hindrance at the ethyl-substituted piperazine and ensuring compatibility between electron-rich bithiophene and carboxamide groups.
  • Methodology : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and Pd-catalyzed cross-coupling for bithiophene integration. Solvent polarity (e.g., DMF or dichloromethane) and temperature gradients (0–60°C) are critical for yield optimization .
  • Example : A typical protocol involves sequential Buchwald-Hartwig amination (for piperazine functionalization) followed by Suzuki-Miyaura coupling (for bithiophene attachment), achieving ~65% overall yield after HPLC purification .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Advanced analytical techniques are required due to the compound’s complexity:

  • 1H/13C NMR : Confirms regiochemistry of the bithiophene linkage and piperazine substitution patterns.
  • HRMS : Validates molecular weight (expected: ~435.5 g/mol).
  • XRD : Resolves conformational flexibility of the dioxopiperazine ring .

Q. What structural motifs in this compound suggest potential biological activity?

  • The piperazine-dioxo core is a known pharmacophore for enzyme inhibition (e.g., HDAC or kinase targets), while the bithiophene moiety may enhance π-π stacking with aromatic residues in binding pockets. The ethyl group at position 4 modulates lipophilicity, influencing membrane permeability .

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